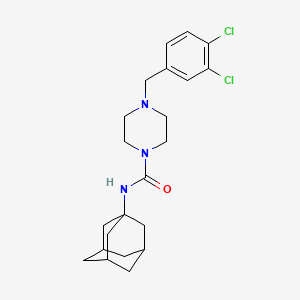![molecular formula C13H11N3O5S B4129047 methyl 3-({[(3-nitrophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4129047.png)
methyl 3-({[(3-nitrophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate
説明
Methyl 3-({[(3-nitrophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MNTX and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of MNTX involves the inhibition of various enzymes, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MMPs are involved in the breakdown of extracellular matrix proteins, which play a crucial role in cancer cell invasion and metastasis. COX-2 is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting these enzymes, MNTX can reduce cancer cell growth, inflammation, and pain.
Biochemical and Physiological Effects:
MNTX has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. MNTX has also been shown to reduce the levels of various pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).
実験室実験の利点と制限
One of the advantages of using MNTX in lab experiments is its high solubility in various solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO). This allows for easy preparation of MNTX solutions for in vitro experiments. However, one of the limitations of using MNTX in lab experiments is its low stability in aqueous solutions, which can lead to degradation and loss of activity over time.
将来の方向性
There are several future directions for the research on MNTX. One of the areas of research is the development of MNTX analogs with improved activity and stability. Another area of research is the investigation of the potential use of MNTX in combination with other drugs for cancer treatment. Additionally, the potential use of MNTX in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease, should be explored.
Conclusion:
In conclusion, MNTX is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MNTX have been discussed in this paper. Further research on MNTX is warranted to explore its full potential in various areas of scientific research.
科学的研究の応用
MNTX has been extensively studied for its potential applications in various areas, including cancer treatment, neuroprotection, and pain management. In cancer treatment, MNTX has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, MNTX has been shown to protect neurons from oxidative stress and inflammation. In pain management, MNTX has been shown to reduce neuropathic pain and inflammation.
特性
IUPAC Name |
methyl 3-[(3-nitrophenyl)carbamoylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c1-21-12(17)11-10(5-6-22-11)15-13(18)14-8-3-2-4-9(7-8)16(19)20/h2-7H,1H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGPZIXENFWGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4128965.png)
![ethyl 5-benzyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4128977.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-2-(2-thienylacetyl)hydrazinecarbothioamide](/img/structure/B4128982.png)



![N-(3-acetylphenyl)-N'-[1-(1,3-benzodioxol-5-yl)ethyl]thiourea](/img/structure/B4129001.png)
![ethyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4129003.png)


![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4129022.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}hexanamide](/img/structure/B4129026.png)
![methyl 3-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)-2-methylbenzoate](/img/structure/B4129033.png)
